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Compound of Interest

Compound Name: 3-Amino-4-methoxybenzonitrile

Cat. No.: B112837 Get Quote

An In-depth Technical Guide to 3-Amino-4-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding,

physicochemical properties, spectroscopic profile, and synthetic pathways of 3-Amino-4-
methoxybenzonitrile (C₈H₈N₂O). This document serves as a core resource, consolidating

critical data and methodologies for professionals engaged in organic synthesis, medicinal

chemistry, and materials science.

Chemical Structure and Bonding
3-Amino-4-methoxybenzonitrile is an aromatic organic compound featuring a benzene ring

substituted with three functional groups: a primary amine (-NH₂), a methoxy group (-OCH₃),

and a nitrile group (-C≡N).

Molecular Structure:

Caption: 2D structure of 3-Amino-4-methoxybenzonitrile.

Bonding Analysis: The molecule's geometry is primarily dictated by the sp² hybridized carbons

of the planar benzene ring. The nitrile carbon is sp hybridized, resulting in a linear C-C≡N

arrangement. The methoxy group's oxygen and the amine group's nitrogen introduce slight

deviations from planarity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b112837?utm_src=pdf-interest
https://www.benchchem.com/product/b112837?utm_src=pdf-body
https://www.benchchem.com/product/b112837?utm_src=pdf-body
https://www.benchchem.com/product/b112837?utm_src=pdf-body
https://www.benchchem.com/product/b112837?utm_src=pdf-body
https://www.benchchem.com/product/b112837?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The electronic properties are a result of the interplay between the functional groups.[1]

Electron-Donating Groups: The amino (-NH₂) and methoxy (-OCH₃) groups are strong

electron-donating groups through resonance (mesomeric effect), increasing the electron

density of the aromatic ring, particularly at the ortho and para positions relative to them.

Electron-Withdrawing Group: The nitrile (-C≡N) group is a strong electron-withdrawing group

through both induction and resonance, decreasing the ring's electron density.[1]

This electronic profile makes the molecule a versatile intermediate. The electron-rich ring is

susceptible to electrophilic substitution, while the distinct functional groups offer sites for a

variety of chemical transformations.

Physicochemical and Computed Properties
The key physical and chemical properties of 3-Amino-4-methoxybenzonitrile are summarized

below.
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Property Value Reference

Molecular Formula C₈H₈N₂O [1][2]

Molecular Weight 148.16 g/mol [1]

Appearance
Solid, typically light brown to

brown
[1]

Melting Point ~84°C [1]

Monoisotopic Mass 148.06366 Da [2]

InChI

InChI=1S/C8H8N2O/c1-11-8-

3-2-6(5-9)4-7(8)10/h2-

4H,10H2,1H3

[2]

InChIKey
MAYBZGKWHOVSAQ-

UHFFFAOYSA-N
[2]

Canonical SMILES COC1=C(C=C(C=C1)C#N)N [2]

Hydrogen Bond Donors 1 [3]

Hydrogen Bond Acceptors
3 (N of nitrile, O of methoxy, N

of amine)
[4]

Rotatable Bonds 1 [4]

XLogP3 (Predicted) 0.9 [2]

Spectroscopic Data Profile
While experimental spectra for this specific isomer are not widely published, a predicted

spectroscopic profile can be derived based on its functional groups and data from close

isomers.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.nbinno.com/article/pharmaceutical-intermediates/optimizing-organic-synthesis-3-amino-4-methoxybenzonitrile-kp
https://pubchemlite.lcsb.uni.lu/e/compound/22452557
https://www.nbinno.com/article/pharmaceutical-intermediates/optimizing-organic-synthesis-3-amino-4-methoxybenzonitrile-kp
https://www.nbinno.com/article/pharmaceutical-intermediates/optimizing-organic-synthesis-3-amino-4-methoxybenzonitrile-kp
https://www.nbinno.com/article/pharmaceutical-intermediates/optimizing-organic-synthesis-3-amino-4-methoxybenzonitrile-kp
https://pubchemlite.lcsb.uni.lu/e/compound/22452557
https://pubchemlite.lcsb.uni.lu/e/compound/22452557
https://pubchemlite.lcsb.uni.lu/e/compound/22452557
https://pubchemlite.lcsb.uni.lu/e/compound/22452557
https://pubchem.ncbi.nlm.nih.gov/compound/3-_3-Amino-4-pyridinyl_-4-methoxybenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3-methoxybenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3-methoxybenzonitrile
https://pubchemlite.lcsb.uni.lu/e/compound/22452557
https://www.benchchem.com/pdf/Spectroscopic_and_Synthetic_Profile_of_2_Amino_4_methoxy_5_nitrobenzonitrile_A_Technical_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopy Type Feature
Expected Chemical
Shift / Wavenumber

Assignment

¹H NMR Singlet ~3.8-4.0 ppm
3H, -OCH₃ (Methoxy

protons)

Broad Singlet ~4.0-5.0 ppm
2H, -NH₂ (Amine

protons)

Aromatic Multiplets ~6.5-7.5 ppm
3H, Aromatic protons

on the benzene ring

¹³C NMR Aliphatic Carbon ~55-60 ppm -OCH₃ carbon

Aromatic & Nitrile

Carbons
~95-160 ppm

6 Aromatic carbons, 1

Nitrile carbon (C≡N)

IR Spectroscopy Strong, Doublet Peaks 3300-3450 cm⁻¹
N-H stretch (primary

amine)

Strong, Sharp Peak 2210-2230 cm⁻¹ C≡N stretch (nitrile)

Medium to Strong

Peaks
1580-1620 cm⁻¹ Aromatic C=C stretch

Strong Peak 1200-1280 cm⁻¹
C-O stretch (aryl

ether)

Synthesis and Experimental Protocols
A common and effective method for the synthesis of 3-Amino-4-methoxybenzonitrile is the

chemical reduction of its nitro precursor, 4-methoxy-3-nitrobenzonitrile.

Reaction Scheme: 4-methoxy-3-nitrobenzonitrile → 3-Amino-4-methoxybenzonitrile

Detailed Experimental Protocol (Adapted from analogous reductions): This protocol is based on

the reduction of a nitroarene using tin(II) chloride, a standard method for this transformation.[6]

Materials:

4-methoxy-3-nitrobenzonitrile
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Tin(II) chloride dihydrate (SnCl₂·2H₂O)

Concentrated Hydrochloric Acid (HCl)

Ethanol

Sodium hydroxide (NaOH) solution (e.g., 6M)

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, filtration

apparatus.

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve 4-methoxy-3-nitrobenzonitrile (1 equivalent) in ethanol.

Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (approximately 3-4

equivalents) followed by the slow addition of concentrated hydrochloric acid.

Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully

neutralize the acidic solution by the slow addition of a chilled aqueous solution of sodium

hydroxide until the pH is basic (pH 9-10). A precipitate of tin salts will form.

Extraction: Filter the mixture to remove the inorganic salts and wash the solid with ethyl

acetate. Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and filter.
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Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the

crude product. The product can be further purified by recrystallization from a suitable solvent

system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure 3-Amino-4-
methoxybenzonitrile.

Reactivity and Logical Workflows
The unique combination of functional groups in 3-Amino-4-methoxybenzonitrile allows for a

diverse range of subsequent chemical transformations, making it a valuable building block in

multi-step synthesis.

Amine Group (-NH₂) Reactions

Nitrile Group (-C≡N) Reactions

Aromatic Ring Reactions

3-Amino-4-methoxybenzonitrile

Diazonium Salt
(via Diazotization) NaNO₂, HCl 

Amide
(via Acylation) Acyl Chloride 

Substituted Amine
(via Alkylation) Alkyl Halide 

Carboxylic Acid
(via Hydrolysis)

 H₃O⁺, Heat 

Primary Amine
(via Reduction)

 H₂, Pd or LiAlH₄ 

Substituted Aromatic Ring
(Electrophilic Aromatic Substitution)

 Electrophile (e.g., Br₂) 
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Click to download full resolution via product page

Caption: Key reaction pathways for 3-Amino-4-methoxybenzonitrile.

This workflow illustrates the synthetic potential of the molecule:

Amine Group: The primary amine can be readily converted into a diazonium salt for

Sandmeyer-type reactions, acylated to form amides, or alkylated.[1]

Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to yield a

carboxylic acid or reduced to a primary amine using powerful reducing agents like LiAlH₄ or

catalytic hydrogenation.[1]

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution. The positions

of substitution are directed by the powerful ortho, para-directing -NH₂ and -OCH₃ groups,

which will override the meta-directing -CN group.

This versatility makes 3-Amino-4-methoxybenzonitrile a valuable intermediate for

constructing complex molecules, particularly in the synthesis of pharmaceuticals and fine

chemicals.[1][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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